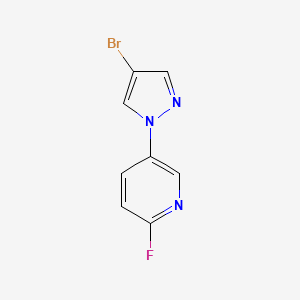![molecular formula C7H3ClFN3 B13652384 2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)
2-Chloro-7-fluoropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoropyrido[4,3-d]pyrimidine typically involves the reaction of appropriate pyridine and pyrimidine precursors under controlled conditions. One common method involves the use of formamidine acetate and alkali in ethanol, followed by heating to reflux and subsequent purification steps . Another method involves the use of ethyl 2-cyano-4,4-dimethoxybutanoate and formamidine, followed by conversion to the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-Chloro-7-fluoropyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting protein kinases and other enzymes involved in disease pathways.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly those requiring specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to changes in cellular signaling pathways and potentially therapeutic effects . Its lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-7-fluoropyrido[4,3-d]pyrimidine include:
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4-dione: Another pyridopyrimidine derivative with similar structural features.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H3ClFN3 |
|---|---|
Molecular Weight |
183.57 g/mol |
IUPAC Name |
2-chloro-7-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3ClFN3/c8-7-11-3-4-2-10-6(9)1-5(4)12-7/h1-3H |
InChI Key |
NUWUDEBHKFFOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1F)C=NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13652317.png)
![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6]dodecan-8-yl]methanethiol](/img/structure/B13652324.png)

![(5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl) acetate](/img/structure/B13652327.png)








